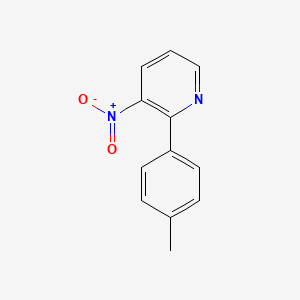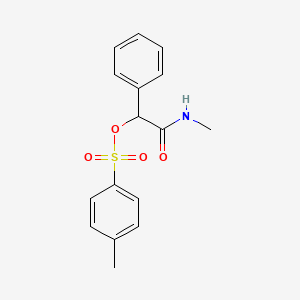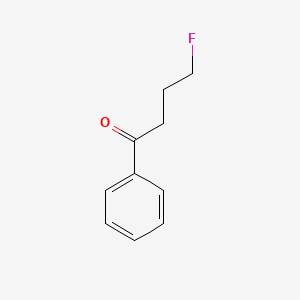
2-amino-4-(difluoromethoxy)phenol
Vue d'ensemble
Description
2-amino-4-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H7F2NO It is a derivative of phenol, where the hydroxyl group is substituted with a difluoromethoxy group and an amino group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-4-(difluoromethoxy)phenol typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenol.
Formation of Sodium Acetamidophenate: 4-nitrophenol reacts with sodium hydroxide to produce sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and minimal pollution. The process involves:
Alkaline Reaction Conditions: Ensuring the reaction conditions are alkaline to facilitate the formation of intermediates.
Catalysis: Using ferric oxide and activated carbon as co-catalysts to enhance the reduction step.
Reduction Agents: Employing water and hydrazine for the reduction of the nitro group to an amino group.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated and alkylated phenol derivatives.
Applications De Recherche Scientifique
2-amino-4-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-amino-4-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as the TGF-β1/Smad pathway, which is involved in cellular processes like epithelial-mesenchymal transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Shares the difluoromethoxy group but has different substituents on the benzene ring.
Trifluoromethyl ethers: Contain a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity
Uniqueness
2-amino-4-(difluoromethoxy)phenol is unique due to the presence of both the difluoromethoxy and amino groups on the benzene ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7F2NO2 |
|---|---|
Poids moléculaire |
175.13 g/mol |
Nom IUPAC |
2-amino-4-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-4-1-2-6(11)5(10)3-4/h1-3,7,11H,10H2 |
Clé InChI |
VJYRBEBTCGPIST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)N)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-phenol](/img/structure/B8402399.png)

![Thiazole, 5-[(methylthio)methyl]-2-(trifluoromethyl)-](/img/structure/B8402419.png)




![3-Amino-4-{[2-(dimethylamino)ethyl]amino}-n-methylbenzamide](/img/structure/B8402446.png)
![N-[2-(acetylamino)propionyl]phenylalanine](/img/structure/B8402458.png)

![alpha-[2-(2-Furanyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol](/img/structure/B8402473.png)
![Ethyl 3-[methyl(piperidin-4-yl)amino]propanoate hydrochloride](/img/structure/B8402482.png)

